1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid

Overview

Description

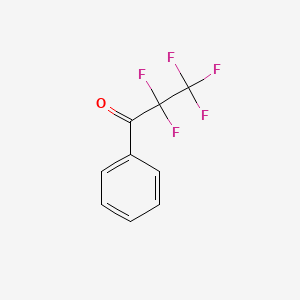

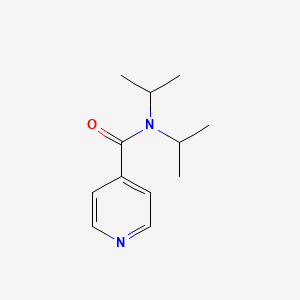

“1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H13NO4 . It has a molecular weight of 259.26 g/mol . This product is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

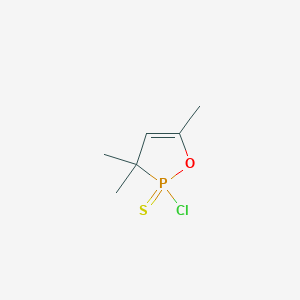

The molecular structure of “this compound” consists of a cyclopentane ring attached to a carboxylic acid group and a 1,3-dioxoisoindol-2-yl group . The exact 3D conformer and other structural details can be found in specialized chemical databases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.26 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results. For a comprehensive list of physical and chemical properties, it is recommended to refer to specialized chemical databases .Scientific Research Applications

Novel Isostere for Carboxylic Acid

1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid and related compounds have been studied for their potential as novel isosteres for the carboxylic acid functional group. Such compounds, including cyclopentane-1,3-diones, are found to have pKa values typically in the range of carboxylic acids, suggesting their effectiveness as substitutes. This application is particularly relevant in the design of thromboxane receptor antagonists, where these derivatives demonstrate similar potency and binding characteristics to traditional carboxylic acid-based compounds (Ballatore et al., 2011).

Hydrogen Bonding and Crystal Structure

Studies on compounds like this compound also focus on their hydrogen bonding and crystal structures. For instance, investigations into trimellitimide and N‐ethyltrimellitimide reveal the formation of carboxylic acid dimers through hydrogen bonding, providing insights into the molecular arrangement and potential applications in crystallography and materials science (Feeder & Jones, 1994).

Photoremovable Protecting Groups

The derivatives of this compound, such as 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, have been explored as photoremovable protecting groups. They react with hydrogen atom or electron donors to release corresponding acids, making them useful in applications requiring controlled release or activation of substances through light exposure (Literák, Hroudná, & Klán, 2008).

Enzymatic Synthesis Inhibition

1-Aminocyclopentane-1-carboxylic acid and its analogs are studied for their ability to inhibit enzymatic synthesis. For example, cycloleucine, a similar compound, shows competitive inhibition of the synthesis of S-adenosyl-L-methionine by various enzymes. Understanding the structural and conformational dependencies of these inhibitions can have significant implications for pharmaceutical development and enzymology (Coulter et al., 1974).

Anticonvulsant Activity

Certain derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. These compounds, synthesized from related carboxylic acids, demonstrate potential as treatments for seizure disorders, highlighting an important area of therapeutic research (Arustamyan et al., 2019).

Restricted Analogues of Amino Acids

Compounds based on this compound have been used to create conformationally restricted analogues of amino acids like glutamic acid. These analogues are valuable in studying the function and design of ligands for various receptors, contributing to a deeper understanding of neurochemistry and drug design (Conti et al., 2003).

Drug Design and Therapeutic Applications

The structural properties and reactivity of derivatives of this compound are also explored for potential drug design and therapeutic applications. For example, studies on organotin(IV) carboxylates based on amide carboxylic acids, including compounds related to this compound, are relevant in the context of novel drug development and material science (Xiao et al., 2013).

Safety and Hazards

The safety and hazards associated with “1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid” are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures. For specific safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary target of 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid is the thromboxane A2 prostanoid (TP) receptor . This receptor plays a crucial role in the regulation of platelet aggregation and vascular tone, making it a significant target in cardiovascular disease.

Mode of Action

The compound interacts with its target, the TP receptor, by acting as an antagonist . It binds to the receptor, preventing the natural ligand, thromboxane A2, from binding and activating the receptor. This inhibits the downstream effects of thromboxane A2, such as platelet aggregation and vasoconstriction .

Biochemical Pathways

The inhibition of the TP receptor affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to produce thromboxane A2, which then activates the TP receptor. By blocking the TP receptor, the compound disrupts this pathway, reducing the effects of thromboxane A2 .

Pharmacokinetics

The compound’scyclopentane-1,3-dione moiety is known to exhibit pKa values typically in the range of carboxylic acids . This suggests that the compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties to other carboxylic acid-containing drugs.

Result of Action

The result of the compound’s action is a reduction in the effects of thromboxane A2. This includes a decrease in platelet aggregation and vasoconstriction, which can help to prevent thrombosis and reduce blood pressure .

Biochemical Analysis

Biochemical Properties

1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression, further influencing cellular processes and functions . These molecular interactions are critical for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its long-term impact on cellular function . Both in vitro and in vivo studies have provided insights into these temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are important for understanding the compound’s overall distribution and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its biochemical mechanisms and potential therapeutic applications .

properties

IUPAC Name |

1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-11-9-5-1-2-6-10(9)12(17)15(11)14(13(18)19)7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGDAJNZNPBPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291878 | |

| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51971-46-1 | |

| Record name | NSC78869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)

![2-[(2-Chlorobenzyl)thio]ethylamine](/img/structure/B1361560.png)